molecular formula C16H14BrN3O3 B3860831 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide

2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide

Cat. No.: B3860831
M. Wt: 376.20 g/mol
InChI Key: KWZKQNCYEVTCHE-VCHYOVAHSA-N
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Description

2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromobenzylidene group, a hydrazinyl linkage, and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with advanced purification techniques such as recrystallization or chromatography to achieve high purity levels. The reaction conditions would be optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
  • 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-chlorophenyl)-2-oxoacetamide
  • 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-ethoxyphenyl)-2-oxoacetamide

Uniqueness

The uniqueness of 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interactions with biological targets, differentiating it from similar compounds.

Properties

IUPAC Name

N'-[(E)-(4-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3/c1-23-14-5-3-2-4-13(14)19-15(21)16(22)20-18-10-11-6-8-12(17)9-7-11/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZKQNCYEVTCHE-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide
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2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide
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2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide
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2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide
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2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide
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2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide

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